molecular formula C26H16Cl2O5 B11144196 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11144196
M. Wt: 479.3 g/mol
InChI Key: KREORIZQHGJZCQ-UHFFFAOYSA-N
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Description

7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the chromene intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the chromene unit using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione lies in its specific structural features, such as the presence of two chromene units and the 3,4-dichlorobenzyl group

Properties

Molecular Formula

C26H16Cl2O5

Molecular Weight

479.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C26H16Cl2O5/c1-14-22(31-13-15-6-8-20(27)21(28)10-15)9-7-17-18(12-24(29)33-25(14)17)19-11-16-4-2-3-5-23(16)32-26(19)30/h2-12H,13H2,1H3

InChI Key

KREORIZQHGJZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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